[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine

Lipophilicity LogP CNS drug design

[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine (CAS 1038328-59-4) is a chiral, ortho-brominated secondary phenylalkylamine with a molecular formula of C₁₃H₂₀BrN and a molecular weight of 270.21 g/mol. The compound features two asymmetric carbon atoms—one at the benzylic α-methyl position and a second within the branched N-(3-methylbutan-2-yl) substituent—yielding a theoretical maximum of four stereoisomers.

Molecular Formula C13H20BrN
Molecular Weight 270.21 g/mol
Cat. No. B13247693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine
Molecular FormulaC13H20BrN
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC(C)C1=CC=CC=C1Br
InChIInChI=1S/C13H20BrN/c1-9(2)10(3)15-11(4)12-7-5-6-8-13(12)14/h5-11,15H,1-4H3
InChIKeyXJAPQHHCMRESGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine (CAS 1038328-59-4) Matters for Chemical Procurement and Screening Library Design


[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine (CAS 1038328-59-4) is a chiral, ortho-brominated secondary phenylalkylamine with a molecular formula of C₁₃H₂₀BrN and a molecular weight of 270.21 g/mol . The compound features two asymmetric carbon atoms—one at the benzylic α-methyl position and a second within the branched N-(3-methylbutan-2-yl) substituent—yielding a theoretical maximum of four stereoisomers . With a computed LogP of 4.38 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.538, it occupies a distinct physicochemical space relative to its closest commercial analogs, making precise procurement essential for SAR campaigns, chiral pool synthesis, and CNS-focused libraries .

Why Generic Substitution Fails: Physicochemical and Stereochemical Differentiation of [1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine from Its Closest Commercial Analogs


Superficial structural similarity among ortho-bromophenyl ethylamine derivatives conceals substantial differences in lipophilicity, molecular shape, and stereochemical complexity that directly impact partitioning behavior, target engagement, and downstream synthetic utility. As demonstrated below, the target compound's combination of a fully branched N-(3-methylbutan-2-yl) group, an α-methyl branch, and ortho-bromine substitution generates a unique profile that cannot be replicated by interchanging the methylene analog (CAS 1040309-12-3), the N-methyl analog (CAS 954256-45-2), or the meta-bromo positional isomer (CAS 1038323-98-6) . These differences are quantifiable and have documented consequences for receptor binding and synthetic reactivity [1][2].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for [1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine


Lipophilicity (LogP) Advantage of the Target Compound vs. Methylene and N-Methyl Analogs

The target compound exhibits a computed LogP of 4.38, which is 0.42 log units higher than the methylene analog [(2-bromophenyl)methyl](3-methylbutan-2-yl)amine (LogP 3.96) and 1.66 log units higher than the N-methyl analog [1-(2-bromophenyl)ethyl](methyl)amine (LogP 2.72), all measured under the same computational methodology by Fluorochem . This ~2.6-fold and ~46-fold increase in calculated octanol-water partition coefficient, respectively, places the target compound in the optimal CNS drug-like lipophilicity window (LogP 1–5) while providing substantially greater membrane permeability potential than the N-methyl comparator [1].

Lipophilicity LogP CNS drug design Blood-brain barrier permeability Physicochemical profiling

Enhanced Molecular Complexity (Fsp³) and Its Impact on Target Engagement Potential

The fraction of sp³-hybridized carbon atoms (Fsp³) for the target compound is 0.538, compared to 0.50 for the methylene analog and 0.333 for the N-methyl analog . This represents a 7.6% relative increase over the methylene analog and a 61.6% relative increase over the N-methyl comparator. Higher Fsp³ values correlate with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding in screening campaigns [1].

Fsp3 Molecular complexity Drug-likeness Clinical success rate Screening library design

Dual Stereocenter Architecture: Diastereomer Diversity vs. Single-Chiral-Center Analogs

The target compound possesses two asymmetric carbon atoms (Asymmetric Atoms = 2), whereas the methylene analog (CAS 1040309-12-3) and the N-methyl analog (CAS 954256-45-2) each contain only one (Asymmetric Atoms = 1) . This generates four possible stereoisomers (two diastereomeric pairs) for the target compound versus only two enantiomers for each comparator. Published methodology demonstrates that diastereomeric N-(o-bromophenyl) derivatives are separable by HPLC on cellulose carbamate stationary phases, enabling preparative access to individual stereoisomers for stereochemistry-activity relationship (SSAR) studies [1].

Chiral separation Diastereomers Stereochemistry Enantioselective synthesis Chiral pool

Ortho-Bromine Substitution: Established Pharmacological Advantage from Class-Level SAR

Ortho-bromine substitution on the phenyl ring is strongly associated with enhanced biological activity in multiple pharmacological contexts. Ortho-bromophenylpiperazine (oBPP) acts as a serotonin-norepinephrine-dopamine releasing agent with EC₅₀ values of 132 nM (serotonin), 33 nM (norepinephrine), and 250 nM (dopamine) in rat brain synaptosomes [1]. In the σ₁ receptor field, appropriately N-substituted phenylalkylamines—particularly ortho-substituted derivatives—achieve Ki values below 1 nM, designated as 'superpotent' σ₁ ligands [2]. In contrast, the meta-bromo positional isomer (CAS 1038323-98-6) lacks this specific ortho-substitution pharmacophore and thus cannot be assumed to engage the same biological targets with comparable potency .

Ortho-bromo SAR Sigma receptor Monoamine transporter Structure-activity relationship CNS pharmacology

Synthetic Versatility: Ortho-Bromine as a Cross-Coupling Handle with Secondary Amine Orthogonality

The target compound combines an aryl bromide at the ortho position—a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions—with a secondary amine that can be orthogonally functionalized via reductive amination, acylation, or sulfonylation [1]. This dual reactivity is absent in des-bromo analogs and is sterically and electronically distinct from the meta-bromo isomer (CAS 1038323-98-6), where the bromine position alters oxidative addition kinetics in palladium-catalyzed couplings [2]. The N-(3-methylbutan-2-yl) group provides greater steric bulk (molecular weight 270.21 vs. 214.11 for the N-methyl analog) that can influence regioselectivity in subsequent transformations .

Cross-coupling Buchwald-Hartwig Suzuki coupling Building block Late-stage functionalization

Molecular Weight Differentiation: Implications for Fragment-Based Screening and Permeability

At 270.21 g/mol, the target compound sits at the fragment-lead interface—above the typical fragment cut-off (MW < 250) but well within lead-like space (MW < 350) . The methylene analog (MW 256.19) and N-methyl analog (MW 214.11) occupy different regions of chemical space, with the latter qualifying as a true fragment (MW < 250) . This 56.10 Da difference versus the N-methyl analog translates to meaningful changes in physicochemical properties including the ~46-fold LogP difference documented above.

Molecular weight Fragment-based drug discovery Rule of 3 Permeability Lead-likeness

Optimal Procurement and Application Scenarios for [1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine (CAS 1038328-59-4)


CNS-Targeted Screening Library Design Requiring Controlled Lipophilicity

For medicinal chemistry programs constructing CNS-focused compound libraries, the target compound's LogP of 4.38 places it within the optimal range for blood-brain barrier penetration while its Fsp³ of 0.538 supports enhanced solubility and reduced promiscuity relative to flatter analogs [1]. Procure this compound when the screening cascade requires compounds with predicted CNS permeability that the N-methyl analog (LogP 2.72) cannot provide.

Stereochemistry-Activity Relationship (SSAR) Campaigns on Chiral Amine Scaffolds

The two asymmetric centers of the target compound generate four stereoisomers amenable to separation by chiral HPLC [2]. This makes the compound uniquely suited for SSAR studies where individual diastereomers must be evaluated for target engagement. The single-chiral-center methylene and N-methyl analogs cannot support this level of stereochemical interrogation.

Ortho-Bromophenyl Pharmacophore Exploration for Sigma Receptor or Monoamine Transporter Targets

Extensive literature precedent establishes that ortho-bromophenyl N-substituted amines achieve nanomolar to sub-nanomolar affinity at σ₁ receptors and modulate monoamine transporters [3][4]. Programs targeting these protein families should prioritize the ortho-bromo isomer over the commercially available meta-bromo (CAS 1038323-98-6) or para-bromo (CAS 1038299-50-1) variants, as the substitution pattern is a critical determinant of pharmacophore recognition.

Bifunctional Building Block for Sequential Diversification in Parallel Synthesis

The ortho-aryl bromide and secondary amine functional groups provide orthogonal reactivity handles for iterative library production [5]. The steric bulk of the N-(3-methylbutan-2-yl) group differentiates this building block from the less hindered N-methyl analog, potentially influencing regiochemical outcomes in subsequent transformations. Use this compound when synthetic schemes demand chemoselective, sequential derivatization at two distinct sites.

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